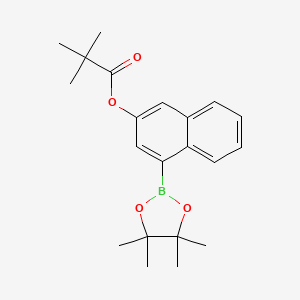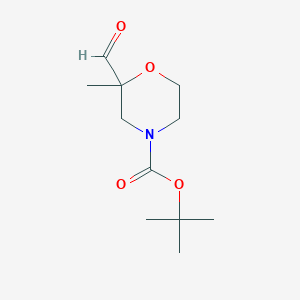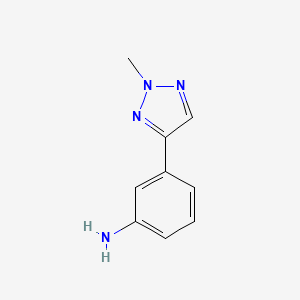
3-(2-Methyl-2H-1,2,3-triazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine is a heterocyclic compound that contains a triazole ring attached to a benzenamine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine typically involves the use of “click chemistry,” a powerful and versatile synthetic approach. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The general synthetic route includes the following steps:
Preparation of the Azide Intermediate: The starting material, 2-methyl-2H-1,2,3-triazole, is converted to its corresponding azide derivative using sodium azide in an appropriate solvent.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative of benzenamine in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the desired triazole product.
Industrial Production Methods
Industrial production of 3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring and benzenamine moiety can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.
Materials Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Organic Synthesis: The triazole ring serves as a versatile scaffold for the construction of complex organic molecules, facilitating the synthesis of various functionalized compounds.
Chemical Biology: The compound is used in bioconjugation and labeling studies, enabling the investigation of biological processes at the molecular level.
Mécanisme D'action
The mechanism of action of 3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, contributing to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1,2,3-triazole-4-carboxylic acid or 1,2,3-triazole-4-methylamine.
Benzenamine Derivatives: Compounds with similar benzenamine moieties but different substituents, such as 4-aminobenzoic acid or 4-methylbenzenamine.
Uniqueness
3-(2-methyl-2H-1,2,3-triazol-4-yl)Benzenamine is unique due to the specific combination of the triazole ring and benzenamine moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
3-(2-methyltriazol-4-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-13-11-6-9(12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
Clé InChI |
FGARRBFJWZBAOI-UHFFFAOYSA-N |
SMILES canonique |
CN1N=CC(=N1)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


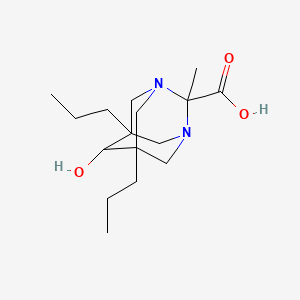
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
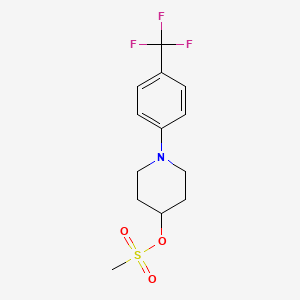

![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)

![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
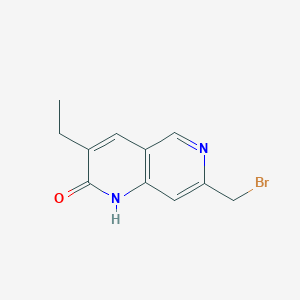
![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)

